1-Propanamine, 3-(dodecylthio)-

Description

Contextualization within Organosulfur Amine Chemistry

Organosulfur chemistry is a major branch of chemical science that investigates the properties and synthesis of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature and are characterized by the versatile bonding of sulfur, which can exist in various oxidation states. researchgate.net 1-Propanamine, 3-(dodecylthio)- is classified as a sulfide (B99878) (or thioether), where a sulfur atom is bonded to two organic groups (R-S-R'). britannica.com Specifically, it is an alkylthioalkylamine, containing both a sulfide linkage and a terminal primary amine group (-NH2).

The presence of both sulfur and nitrogen functional groups is a common feature in many biologically crucial molecules. britannica.comresearchgate.net For instance, the essential amino acids methionine and cysteine are organosulfur compounds, with the latter's thiol (-SH) group and its corresponding disulfide (-S-S-) linkage in cystine being vital for protein structure and function. wikipedia.orgbritannica.com While simple thiols are often associated with strong, unpleasant odors, many complex organosulfur derivatives are noted for their significant biological activity and applications. britannica.comwikipedia.org The study of compounds like 1-Propanamine, 3-(dodecylthio)- contributes to the broader understanding of how the interplay between sulfur and amine functionalities influences molecular properties and reactivity.

Interdisciplinary Significance in Contemporary Chemical Research

The unique molecular architecture of 1-Propanamine, 3-(dodecylthio)-, featuring distinct hydrophobic and hydrophilic regions, suggests potential applications that span multiple scientific disciplines. ontosight.ai Its amphiphilic nature makes it a candidate for use in formulations of surfactants and detergents. ontosight.ai

More broadly, organosulfur compounds are of immense interest in interdisciplinary research:

Materials Science: These compounds are used to create self-assembled monolayers (SAMs) and thin films, with potential applications in nanoscale electronics and chemical sensors. britannica.com

Biology and Medicine: Organosulfur compounds are foundational to life, appearing in essential amino acids, vitamins like biotin (B1667282) and thiamine, and the antioxidant glutathione. britannica.comwikipedia.org Synthetic organosulfur compounds, such as sulfanilamide (B372717) (a sulfa drug) and penicillin, are life-saving antibiotics. wikipedia.org Current research explores the therapeutic potential of organosulfur compounds as agents that can modulate biological pathways, for instance, by acting as hydrogen sulfide donors. nih.gov They are also investigated for their anti-inflammatory and cardioprotective effects. frontiersin.org

Synthetic Chemistry: The carbon-sulfur bond is a versatile tool in organic synthesis, allowing for the construction of complex molecules. nih.gov The development of new catalytic methods to form and cleave C-S bonds is an active area of research, enabling the creation of novel compounds for pharmaceutical and agricultural applications. researchgate.netnih.gov

Historical Development of Related Alkylthioalkylamines in Scholarly Literature

The study of alkylthioalkylamines is rooted in the broader history of organosulfur chemistry. Early investigations into organosulfur compounds were often driven by their presence in natural sources and their distinct, often unpleasant, odors. britannica.com A significant area of research in the petroleum industry has been the removal of undesirable organosulfur compounds like thiols from crude oil in a process known as "sweetening". britannica.combritannica.com

The synthesis of organosulfur compounds has a long history, with established methods including the reaction of alkyl halides with sulfur-containing reagents like thiourea (B124793) or thiocyanate (B1210189) salts. britannica.com The discovery of naturally occurring, biologically active organosulfur compounds spurred intense research. The elucidation of the structures of penicillin and cephalosporin, both containing sulfur heterocycles, marked major milestones in medicinal chemistry. wikipedia.org Similarly, the development of sulfa drugs in the early 20th century demonstrated the therapeutic potential of synthetic organosulfur amines and was a turning point in the treatment of bacterial infections. wikipedia.org This historical context of discovering natural organosulfur compounds and synthesizing new ones with valuable properties has paved the way for the investigation of more specific subclasses like the alkylthioalkylamines, including 1-Propanamine, 3-(dodecylthio)-, to explore their unique chemical properties and potential applications. ontosight.aisigmaaldrich.com

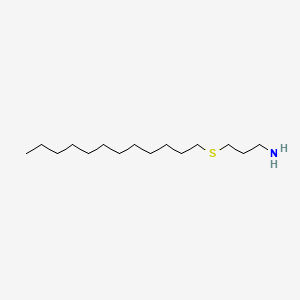

Structure

2D Structure

3D Structure

Properties

CAS No. |

29873-33-4 |

|---|---|

Molecular Formula |

C15H33NS |

Molecular Weight |

259.5 g/mol |

IUPAC Name |

3-dodecylsulfanylpropan-1-amine |

InChI |

InChI=1S/C15H33NS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3 |

InChI Key |

AJJBNKUPXKYSKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propanamine, 3 Dodecylthio and Analogous Structures

Precursor Synthesis Strategies for Dodecylthiol and 1-Propanamine Moieties.

The successful synthesis of the target compound relies on the efficient preparation of its two primary building blocks: n-dodecanethiol and 1-propanamine or a suitable 3-carbon amine-containing synthon.

n-Dodecanethiol, also known as lauryl mercaptan, is a C12 alkyl thiol that serves as the sulfur-donating precursor. merckmillipore.com Common laboratory and industrial synthesis methods include:

From 1-Bromododecane (B92323) and Thiourea (B124793): A widely used method involves the reaction of 1-bromododecane with thiourea in an alcoholic solvent, typically ethanol, under reflux. This forms a dodecylthiouronium salt intermediate. Subsequent hydrolysis of this salt, usually with a strong base like sodium hydroxide, yields n-dodecanethiol. prepchem.comguidechem.com The final product is often purified by vacuum distillation. prepchem.com This method can achieve yields of around 70%. prepchem.com

From 1-Dodecanol (B7769020): An alternative route involves the conversion of 1-dodecanol to the corresponding thiol. This can be achieved through various reagents, including reaction with hydrogen sulfide (B99878) or thionyl chloride. chemicalbook.com A greener approach utilizes a hydrophobic polystyrene-supported sulfonic acid catalyst for the hydrolysis of thioesters in water, which can be part of a multi-step synthesis starting from the alcohol. chemicalbook.com

The table below summarizes a typical synthesis of n-dodecanethiol.

| Reactants | Reagents | Conditions | Product | Yield |

| 1-Bromododecane | Thiourea, Ethanol | Reflux (6 hours) | Dodecanethiouronium salt | - |

| Dodecanethiouronium salt | Sodium Hydroxide (5N) | Reflux (2 hours) | 1-Dodecanethiol | 70% |

Data sourced from PrepChem. prepchem.com

1-Propanamine (n-propylamine) is the amine-containing precursor. wikipedia.org It can be synthesized via several established routes:

From 1-Propanol: 1-Propanol can be reacted with ammonium (B1175870) chloride at high temperature and pressure using a Lewis acid catalyst like ferric chloride to produce propylamine (B44156) hydrochloride. wikipedia.org

Reductive Amination: Propanal can be converted to 1-propanamine via reductive amination. This involves reacting the aldehyde with ammonia (B1221849) to form an imine, which is then reduced to the corresponding amine.

Hydrogenation of Propionitrile (B127096) Derivatives: A common industrial method involves the hydrogenation of 3-ethoxypropionitrile (B165598) in the presence of a catalyst (e.g., Raney nickel or another specialized catalyst), hydrogen gas, and an inhibitor. google.com The resulting 3-ethoxypropylamine (B153944) can be used in subsequent reactions, or propionitrile itself can be hydrogenated to yield 1-propanamine.

Carbon-Sulfur Bond Formation via Thiol-Alkylation Reactions.

The core of the synthesis of 1-Propanamine, 3-(dodecylthio)- is the formation of the thioether linkage. This is typically accomplished through the reaction of n-dodecanethiol with a three-carbon electrophile that already contains an amine or a group that can be converted to an amine.

Nucleophilic substitution is a classical and direct method for forming C-S bonds. pearson.com In this context, the sulfur atom of n-dodecanethiol acts as a nucleophile.

The process typically involves the deprotonation of the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻) using a base. youtube.com This thiolate then attacks an alkyl halide (such as 3-chloro-1-propanamine or 3-bromo-1-propanamine) in an Sₙ2 reaction, displacing the halide and forming the thioether. youtube.com

General Reaction Scheme:

CH₃(CH₂)₁₁SH + Base → CH₃(CH₂)₁₁S⁻ + H-Base

CH₃(CH₂)₁₁S⁻ + X-(CH₂)₃NH₂ → CH₃(CH₂)₁₁S(CH₂)₃NH₂ + X⁻ (where X = Cl, Br)

The reaction is often carried out in a polar aprotic solvent. Thiolates are powerful nucleophiles, and these reactions generally proceed with high efficiency. acs.orgnih.gov

The thiol-ene reaction, a form of hydrothiolation, is a powerful and efficient method for C-S bond formation that falls under the umbrella of "click chemistry". wikipedia.orgthieme-connect.deyoutube.com This is due to its high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.orgthieme-connect.de

This pathway involves the addition of a thiol across a carbon-carbon double bond. For the synthesis of 1-Propanamine, 3-(dodecylthio)-, n-dodecanethiol would be reacted with allylamine (B125299) (H₂C=CH-CH₂NH₂).

The reaction can proceed via two main mechanisms:

Radical Addition: This is the most common pathway, initiated by light (photoinitiation), heat, or a radical initiator. wikipedia.org A thiyl radical (R-S•) is formed, which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. wikipedia.org This radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product. wikipedia.org This method is advantageous as it proceeds rapidly under ambient conditions. wikipedia.org

Michael Addition: When the alkene is an electron-deficient species (e.g., acrylonitrile (B1666552), CH₂=CHCN), a base-catalyzed nucleophilic Michael addition can occur. The thiolate anion adds to the β-carbon of the α,β-unsaturated system. If acrylonitrile is used, the resulting product, 3-(dodecylthio)propanenitrile, would require a subsequent reduction step (e.g., hydrogenation) to convert the nitrile group (-CN) into the desired primary amine group (-CH₂NH₂).

The table below compares the two main thiol-ene pathways.

| Pathway | Initiator/Catalyst | Alkene Substrate Example | Key Features |

| Radical Addition | UV light, heat, radical initiator | Allylamine | Anti-Markovnikov selectivity, rapid, high yield. wikipedia.org |

| Michael Addition | Base | Acrylonitrile | Requires electron-deficient alkene; may require post-reaction functional group conversion. |

Amine Functionalization and Modification Techniques.

While the primary synthesis routes construct the molecule with the amine group already in place, further functionalization or modification of the amine is possible. Amine groups are versatile functional handles in organic synthesis due to their basicity and nucleophilicity. ijrpr.comcd-bioparticles.com

Techniques for modification of the primary amine in 1-Propanamine, 3-(dodecylthio)- could include:

Alkylation: The primary amine can be alkylated to form secondary or tertiary amines by reaction with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides converts the primary amine into an amide. This is a common strategy to protect the amine or to introduce new functional moieties.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an imine, which can then be reduced to a secondary or tertiary amine, effectively adding a new substituent to the nitrogen atom. ijrpr.com

These modifications allow for the tuning of the chemical properties of the final molecule, tailoring it for specific applications by altering its polarity, basicity, or hydrogen-bonding capabilities. For instance, surface functionalization of nanoparticles can be achieved using amine-terminated molecules, where the amine group provides a point of attachment. cd-bioparticles.comnih.gov

Advanced Synthetic Strategies for Selective Functionalization

The synthesis of structurally precise molecules like 1-Propanamine, 3-(dodecylthio)- often requires advanced strategies that allow for the selective functionalization of specific atomic positions. These methods are crucial for minimizing side reactions and maximizing the yield of the desired product.

One sophisticated approach involves the site-selective C-H functionalization of amines . nih.gov This strategy aims to directly convert a carbon-hydrogen bond, typically considered unreactive, into a carbon-carbon or carbon-heteroatom bond. For a molecule like 1-Propanamine, 3-(dodecylthio)-, this could theoretically be applied to modify the propyl chain or the dodecyl group, introducing additional functional groups without the need for pre-functionalized starting materials. This method represents a more atom-economical and efficient synthetic route compared to traditional multi-step syntheses that often involve protecting group chemistry. nih.gov

Another area of advanced synthesis is the chemoselective functionalization of thioethers and amines . nih.gov Given that 1-Propanamine, 3-(dodecylthio)- possesses both a thioether and a primary amine, selective reactions targeting one group in the presence of the other are highly valuable. For instance, the thioether can be selectively oxidized to a sulfoxide (B87167) or sulfone, or the amine can be selectively acylated or alkylated. The choice of reagents and reaction conditions is critical to achieving this selectivity. For example, specific catalysts can direct a reaction to one functional group over the other, a principle often exploited in the synthesis of complex molecules and bioconjugation. nih.gov

Furthermore, photocatalysis has emerged as a powerful tool for the formation of thioether bonds under mild conditions. organic-chemistry.org Visible light-mediated reactions can initiate the anti-Markovnikov addition of thiols to alkenes, providing a direct route to linear thioethers. organic-chemistry.org This approach offers an alternative to traditional nucleophilic substitution reactions and can often be performed at room temperature without the need for harsh reagents.

The table below summarizes some advanced synthetic strategies applicable to the synthesis and functionalization of 1-Propanamine, 3-(dodecylthio)- and its analogs.

| Strategy | Description | Potential Application | Reference |

| C-H Functionalization | Direct conversion of a C-H bond to a new bond. | Introduction of functional groups on the alkyl chains. | nih.gov |

| Chemoselective Functionalization | Selective reaction of one functional group in the presence of another. | Independent modification of the amine or thioether group. | nih.gov |

| Photocatalysis | Use of light to initiate a chemical reaction. | Formation of the thioether bond via thiol-ene reaction. | organic-chemistry.org |

| Extrusive Alkylation | Conversion of carbamates to tertiary amines. | A step-economical approach for amine synthesis. | nih.gov |

Analytical Techniques for Reaction Monitoring and Product Purity Assessment

The successful synthesis of 1-Propanamine, 3-(dodecylthio)- relies on the careful monitoring of the reaction progress and the accurate assessment of the final product's purity. A suite of analytical techniques is employed for these purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the propyl and dodecyl chains, as well as the thioether and amine functionalities. rsc.orgmdpi.com For reaction monitoring, the disappearance of signals from the starting materials and the appearance of signals corresponding to the product can be tracked over time.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound, confirming the elemental composition. appchemical.com Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, further validating the molecular formula. rsc.org

Chromatographic methods are essential for both monitoring reaction mixtures and assessing the purity of the final product. Thin Layer Chromatography (TLC) offers a quick and simple way to follow the progress of a reaction. For purification and purity analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. The peak area in the chromatogram can be used to quantify the purity of the compound.

Infrared (IR) Spectroscopy is useful for identifying the presence of specific functional groups. The N-H stretching vibrations of the primary amine and the C-N and C-S stretching vibrations would be characteristic features in the IR spectrum of 1-Propanamine, 3-(dodecylthio)-.

A novel and highly sensitive method for the colorimetric monitoring of amines and thiols on a solid support has also been developed. nih.gov This technique could be adapted for in-process control during the synthesis, providing a rapid visual indication of the presence of the starting thiol or the product amine. nih.gov

The following table outlines the key analytical techniques and their specific applications in the context of synthesizing 1-Propanamine, 3-(dodecylthio)-.

| Technique | Application | Information Obtained | Reference |

| Nuclear Magnetic Resonance (NMR) | Structure elucidation, reaction monitoring | Detailed molecular structure, reaction conversion | rsc.orgmdpi.com |

| Mass Spectrometry (MS) | Molecular weight determination | Molecular formula confirmation | rsc.orgappchemical.com |

| Chromatography (TLC, GC, HPLC) | Reaction monitoring, purification, purity assessment | Purity, separation of components | acs.org |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of amine and thioether groups | |

| Colorimetric Analysis | In-process monitoring | Qualitative detection of amines and thiols | nih.gov |

Scalability Considerations for Research and Potential Industrial Synthesis

The transition of a synthetic route from a laboratory research scale to a potential industrial scale introduces a new set of challenges and considerations. For 1-Propanamine, 3-(dodecylthio)-, several factors would need to be addressed to ensure an efficient, safe, and economically viable large-scale production process.

Choice of Synthetic Route: The optimal synthetic route for industrial production may differ from the one used in a research setting. A scalable route should utilize readily available and inexpensive starting materials, involve a minimal number of steps, and avoid the use of hazardous or difficult-to-handle reagents. For instance, a one-pot synthesis would be preferable to a multi-step process requiring isolation and purification of intermediates. A patented process for the preparation of a related compound, 3-(alkylthio)propanal, involves the reaction of glycerin with a sulfur compound in the presence of a catalyst, suggesting a potential avenue for scalable synthesis. google.com

Reaction Conditions: The reaction parameters, such as temperature, pressure, and reaction time, need to be optimized for large-scale reactors. Heat transfer and mixing become critical issues in large vessels. The use of microwave-assisted synthesis, which can be efficient on a lab scale, may present challenges for large-scale continuous production, although it has been shown to be effective for related compounds. researchgate.net

Catalyst Selection and Recovery: If the synthesis involves a catalyst, its efficiency, cost, and recyclability are major considerations. For industrial applications, heterogeneous catalysts are often preferred over homogeneous ones as they can be more easily separated from the reaction mixture and reused.

Purification Methods: The purification of the final product on a large scale requires methods that are both effective and economical. Distillation, crystallization, and extraction are common industrial purification techniques. The choice of method will depend on the physical properties of 1-Propanamine, 3-(dodecylthio)-, such as its boiling point and solubility. lookchem.com

Safety and Environmental Impact: A thorough hazard analysis of the entire process is crucial. This includes evaluating the toxicity and flammability of all reagents, intermediates, and the final product. Waste minimization and the development of environmentally benign ("green") synthetic methods are increasingly important considerations in industrial chemistry. researchgate.net

The following table summarizes the key scalability considerations for the synthesis of 1-Propanamine, 3-(dodecylthio)-.

| Consideration | Key Factors | Industrial Preference | Reference |

| Synthetic Route | Cost of starting materials, number of steps, reagent safety | Inexpensive starting materials, one-pot synthesis, safe reagents | google.com |

| Reaction Conditions | Temperature and pressure control, heat transfer, mixing | Mild conditions, efficient heat management | researchgate.net |

| Catalysis | Cost, efficiency, recovery, and reuse | Heterogeneous catalysts, high turnover number | |

| Purification | Efficiency, cost, scalability | Distillation, crystallization, extraction | lookchem.com |

| Safety & Environment | Hazard analysis, waste minimization | Inherently safer processes, green chemistry principles | researchgate.net |

Chemical Reactivity and Derivatization of 1 Propanamine, 3 Dodecylthio

Reactivity of the Primary Amine Functionality

The terminal primary amine group (-NH₂) is a key site of reactivity, characterized by the lone pair of electrons on the nitrogen atom, which makes it both a potent nucleophile and a weak base.

A cornerstone of primary amine reactivity is the formation of amides and imines, which are crucial transformations in organic synthesis.

Amide Formation: 1-Propanamine, 3-(dodecylthio)- can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide linkages. youtube.com This reaction, a nucleophilic acyl substitution, involves the attack of the primary amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The direct reaction with a carboxylic acid is also possible but generally requires high temperatures or the use of coupling agents to activate the carboxylic acid. mdpi.com For instance, the synthesis of N-(n-propyl)acetamide from propylamine (B44156) and an acetylating agent provides a simple analogue for the type of amide that can be formed from 1-Propanamine, 3-(dodecylthio)-. nist.gov

Table 1: General Conditions for Amide Formation

| Acylating Agent | Typical Conditions | Product |

| Acyl Chloride | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), Room Temperature | N-(3-(dodecylthio)propyl)amide |

| Carboxylic Anhydride | Aprotic solvent, base, Room Temperature or gentle heating | N-(3-(dodecylthio)propyl)amide |

| Carboxylic Acid | High temperature or coupling agents (e.g., DCC, EDC) | N-(3-(dodecylthio)propyl)amide |

This table presents generalized conditions based on standard amide synthesis protocols.

Imine Formation: The reaction of 1-Propanamine, 3-(dodecylthio)- with aldehydes or ketones under mildly acidic conditions (typically pH 4-5) leads to the formation of an imine, also known as a Schiff base. libretexts.orglibretexts.org This condensation reaction involves the initial nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.govlibretexts.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com The synthesis of imines from various primary amines and carbonyl compounds is a well-established process, and similar reactivity is expected for 1-Propanamine, 3-(dodecylthio)-. researchgate.netorganic-chemistry.orgbeilstein-journals.org

As a primary amine, 1-Propanamine, 3-(dodecylthio)- acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form an ammonium (B1175870) salt. This acid-base reaction is a fundamental property of amines. youtube.com

R-NH₂ + H-A ⇌ R-NH₃⁺ + A⁻

The basicity of the amine is quantified by its pKa value. While the specific pKa for 1-Propanamine, 3-(dodecylthio)- is not documented, the pKa of related thiols is known to be around 10-11, making them more acidic than alcohols. masterorganicchemistry.comyoutube.com This suggests that the electron-donating or-withdrawing nature of the dodecylthio group, as well as steric factors, will influence the electron density on the nitrogen atom and thus its basicity compared to a simple alkyl amine like propylamine. The formation of the corresponding ammonium salt alters the physical properties of the compound, often increasing its water solubility.

While primary amines can, in some specific cases, initiate certain types of polymerization, there is no direct evidence in the reviewed literature to suggest that 1-Propanamine, 3-(dodecylthio)- acts as a polymerization initiator through its amine functionality. However, the related thiol functional group is known to participate in polymerization reactions. For instance, thiol-ene polymerization is a well-known process initiated by thiols. dergipark.org.trresearchgate.net Additionally, thiol-derived initiators have been used for epoxide polymerizations. acs.org It is conceivable that the primary amine of 1-Propanamine, 3-(dodecylthio)- could be chemically modified to introduce a polymerizable group, but direct initiation by the amine itself is not a commonly reported reaction pathway for this class of compounds.

Reactivity of the Thioether Linkage

The thioether (sulfide) linkage (-S-) is the second reactive site in the molecule. The sulfur atom possesses lone pairs of electrons, making it nucleophilic, and it can exist in various oxidation states. libretexts.org

The sulfur atom of the thioether group in 1-Propanamine, 3-(dodecylthio)- can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. masterorganicchemistry.comlibretexts.org This reactivity is a hallmark of thioethers and is influenced by the nature of the oxidizing agent and the reaction conditions. rsc.org The oxidation increases the polarity of the molecule and modifies its chemical properties.

Sulfoxide Formation: Mild oxidizing agents can selectively oxidize the thioether to a sulfoxide. Common reagents for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA) in a controlled manner. organic-chemistry.orgnih.gov The reaction involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov The presence of the amine group in the same molecule could potentially influence the reaction, for example by being protonated under acidic oxidation conditions or by directing the oxidant.

Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant will typically lead to the further oxidation of the sulfoxide to the corresponding sulfone. rsc.orgorganic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide can achieve this transformation. The resulting sulfone is generally more stable and less reactive than the sulfoxide.

The sensitivity of thioethers to oxidation is dependent on electronic and steric factors. nih.gov In the context of 1-Propanamine, 3-(dodecylthio)-, the long alkyl chain does not impose significant steric hindrance on the sulfur atom, and it is expected to undergo oxidation in a manner typical for linear alkyl thioethers. Studies on the oxidation of various thioethers have shown that the reaction can be highly efficient and selective depending on the chosen catalyst and conditions. rsc.orgresearchgate.net

Table 2: Common Oxidizing Agents for Thioethers and Their Products

| Oxidizing Agent | Product from Thioether | Conditions |

| Hydrogen Peroxide (H₂O₂, 1 equiv.) | Sulfoxide | Catalytic or mild conditions nih.gov |

| Hydrogen Peroxide (H₂O₂, excess) | Sulfone | Harsher conditions or specific catalysts rsc.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous or alcoholic solvents |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide (1 equiv.), Sulfone (2+ equiv.) | Aprotic solvents (e.g., CH₂Cl₂) |

| Potassium Permanganate (KMnO₄) | Sulfone | Often requires careful control |

| Hypochlorite (e.g., NaOCl) | Sulfoxide/Sulfone | Can be very rapid acs.org |

This table summarizes general outcomes of thioether oxidation.

Coordination Chemistry with Transition Metal Ions

1-Propanamine, 3-(dodecylthio)- is an effective chelating ligand for a variety of transition metal ions. It functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the primary amine and the sulfur atom of the thioether group, forming a stable six-membered chelate ring. This process is known as chelation. The stability of the resulting metal complexes is significantly enhanced by the chelate effect, which is the increased thermodynamic stability of complexes containing multidentate ligands compared to those with analogous monodentate ligands. libretexts.orglibretexts.org

The coordination behavior can be predicted by the Hard and Soft Acids and Bases (HSAB) principle. The primary amine is a borderline hard/soft Lewis base, allowing it to coordinate effectively with a range of borderline transition metal ions such as copper(II), nickel(II), and zinc(II). mdpi.com The thioether sulfur, being a soft Lewis base, shows a stronger preference for soft Lewis acidic metals like palladium(II), platinum(II), and mercury(II). iupac.orgucj.org.ua This dual nature allows the ligand to form stable complexes with a wide array of transition metals, with the relative affinity depending on the specific metal ion.

The stoichiometry of these complexes is typically 1:2 (metal:ligand), leading to coordination compounds with the general formula [M(L)₂]ⁿ⁺, where L represents 1-Propanamine, 3-(dodecylthio)-. jocpr.com The geometry of the resulting complex is dictated by the coordination number and the electronic configuration of the central metal ion. For instance, with metal ions favoring a coordination number of four, square planar or tetrahedral geometries are common, while a coordination number of six typically results in an octahedral arrangement.

While specific stability constants for 1-Propanamine, 3-(dodecylthio)- complexes are not extensively documented in the literature, data from analogous bidentate N,S-ligands provide insight into the expected stability. The stability of these complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.netresearchgate.net

Table 1: Representative Stability Constants (log K₁) for Metal Complexes with an N,S-Donor Ligand

| Metal Ion | Stability Constant (log K₁) |

|---|---|

| Cu(II) | 7.5 |

| Ni(II) | 5.8 |

| Co(II) | 5.2 |

| Zn(II) | 5.1 |

| Cd(II) | 4.9 |

Data presented are representative values for a comparable thioether-amine ligand to illustrate the general trend in complex stability. Actual values for 1-Propanamine, 3-(dodecylthio)- may vary.

Influence of the Dodecyl Chain on Molecular Interactions

The presence of the twelve-carbon (dodecyl) alkyl chain is a defining structural feature of 1-Propanamine, 3-(dodecylthio)-, profoundly influencing its behavior in solution through non-covalent interactions.

Hydrophobic Interactions in Solution

In aqueous environments, the long, nonpolar dodecyl tail of 1-Propanamine, 3-(dodecylthio)- is hydrophobic. When introduced into water, these hydrophobic chains disrupt the extensive hydrogen-bonding network between water molecules. This disruption forces the water molecules to form ordered, cage-like structures around the nonpolar chain, a process that is entropically unfavorable and thus thermodynamically disfavored. nih.govmdpi.com

Self-Assembly Characteristics

The structure of 1-Propanamine, 3-(dodecylthio)-, with its hydrophilic head group (amine and thioether) and a long hydrophobic tail (dodecyl chain), classifies it as an amphiphilic molecule. This dual character drives the molecule to self-assemble into organized supramolecular structures in solution, particularly in water. nih.govnih.gov

Above a specific concentration, known as the critical micelle concentration (CMC), these amphiphilic molecules spontaneously aggregate to form micelles. wikipedia.org In a typical micellar structure in water, the hydrophobic dodecyl tails congregate to form a nonpolar core, while the hydrophilic amine/thioether head groups are oriented outwards, forming a polar shell that interacts favorably with the surrounding water molecules. This arrangement minimizes the unfavorable contact between the hydrophobic chains and water, satisfying the thermodynamic driving force of the hydrophobic effect. mdpi.com

Table 2: Critical Micelle Concentration (CMC) of Representative C12 Amphiphiles in Water

| Compound Name | Structure | CMC (mM) |

|---|---|---|

| Sodium Dodecyl Sulfate | C₁₂H₂₅OSO₃⁻ Na⁺ | 8.3 |

| Dodecyltrimethylammonium Bromide | C₁₂H₂₅N(CH₃)₃⁺ Br⁻ | 16 |

| Dodecylamine Hydrochloride | C₁₂H₂₅NH₃⁺ Cl⁻ | 13 |

This table provides CMC values for common surfactants with a C12 alkyl chain to give a comparative context for the expected self-assembly behavior of 1-Propanamine, 3-(dodecylthio)-. wikipedia.org

Advanced Materials Science Applications of 1 Propanamine, 3 Dodecylthio

Role in Amphiphilic Architectures and Self-Assembled Systems.

1-Propanamine, 3-(dodecylthio)- possesses a distinct molecular structure, featuring a hydrophilic aminopropyl head group and a long, hydrophobic dodecylthio tail. This inherent duality classifies it as an amphiphilic molecule, capable of spontaneously assembling in aqueous environments to minimize the unfavorable interactions between its hydrophobic portion and water. This property is fundamental to its application in the construction of various self-assembled systems, which are of significant interest in advanced materials science.

Contributions to Surface Science and Interface Modification.

The interaction of 1-Propanamine, 3-(dodecylthio)- with surfaces, particularly metal surfaces, is a significant area of its application, primarily driven by its ability to form protective layers and modify interfacial properties.

Adsorption Mechanisms on Metal Surfaces for Corrosion Inhibition.mdpi.commdpi.comThe compound 1-Propanamine, 3-(dodecylthio)- exhibits significant potential as a corrosion inhibitor for metals, particularly steel, in acidic environments.mdpi.comIts effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.mdpi.comThe molecule's structure is key to this function. The sulfur and nitrogen atoms in the molecule possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface.mdpi.comAdditionally, the long dodecyl chain contributes to the formation of a dense, hydrophobic film.

Physisorption and Chemisorption Phenomena.mdpi.comnih.govThe adsorption of 1-Propanamine, 3-(dodecylthio)- on a metal surface is a complex process that can involve both physisorption and chemisorption.mdpi.com

Physisorption is the initial step, involving weaker, long-range electrostatic interactions. In an acidic solution, the amine group of 1-propanamine, 3-(dodecylthio)- can become protonated (R-NH3+). This positively charged species can then be electrostatically attracted to a metal surface that has a net negative charge due to the adsorption of anions (like Cl-) from the acid. mdpi.com This physical adsorption is generally characterized by lower adsorption energies. nih.gov

Chemisorption involves the formation of stronger, more direct chemical bonds between the inhibitor molecule and the metal surface. This is considered the primary mechanism for effective corrosion inhibition. mdpi.com The sulfur and nitrogen atoms in 1-propanamine, 3-(dodecylthio)- can act as active centers for chemisorption, donating their lone pair electrons to the unoccupied d-orbitals of the metal atoms (e.g., iron). mdpi.com This results in the formation of a coordinate covalent bond, leading to a more stable and robust protective layer. The combination of both physisorption and chemisorption leads to a comprehensive and effective inhibition of the corrosion process. mdpi.com

Table of Compounds

| Compound Name |

|---|

| 1-Propanamine, 3-(dodecylthio)- |

| Poly(styrene-co-maleic acid) |

Interactive Data Table: Research Findings on Corrosion Inhibition

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism | Key Findings | Citation |

|---|---|---|---|---|---|

| Thiazolidinedione derivatives | Carbon Steel | 1.0 M HCl | Mixed physisorption and chemisorption | Inhibition efficiency reached 95% at 5 × 10−3 mol/L. Adsorption follows the Langmuir isotherm model. Covalent bonds form between S, O atoms and Fe atoms. | mdpi.com |

| Thiosemicarbazides | Mild Steel | H2SO4 | Physical adsorption | Inhibition efficiency decreases with increasing temperature, consistent with physisorption. Adsorption follows the Langmuir isotherm. | nih.gov |

| N-oleyl-1,3-propanediamine based formulation | 20 Steel | 1 mol/L HCl | Mixed physisorption and chemisorption | Inhibition efficiency reached 94.5% at a dosage of 5 g/L. Adsorption is endothermic and follows the Langmuir isotherm model. | mat-pro.com |

| Thiophene derivative | Carbon Steel | 1.0 M HCl | Mixed-type inhibition | Inhibition performance reached ~97% at 5 × 10−5 M. Adsorption follows Langmuir and Freundlich isotherms. | mdpi.com |

Protective Film Formation on Metal Substrates

The compound 1-Propanamine, 3-(dodecylthio)- demonstrates significant potential in the protection of metallic surfaces through the formation of a self-assembled protective film. This capability stems from its molecular structure, which features both a hydrophilic amine head group and a long hydrophobic dodecylthio tail. The protective mechanism involves the adsorption of the molecule onto the metal substrate. The nitrogen and sulfur atoms in the molecule act as active centers, donating lone-pair electrons to the vacant d-orbitals of the metal, forming coordinate covalent bonds. This initial adsorption anchors the molecules to the surface.

Following adsorption, the long dodecyl alkyl chains orient themselves away from the metal surface, creating a densely packed, non-polar hydrophobic layer. ontosight.ai This layer acts as a physical barrier, effectively isolating the metal from the corrosive environment and preventing the ingress of corrosive species such as water, oxygen, and chlorides. The formation of this uniform hydrophobic film is a key aspect of its corrosion inhibition mechanism. mat-pro.com The effectiveness of such organic inhibitors is often dependent on their concentration, with inhibition efficiency generally increasing as more molecules become available to cover the metal surface. mdpi.com

Table 1: Illustrative Relationship Between Inhibitor Concentration and Protective Efficiency This table illustrates a general principle of corrosion inhibitors, as specific data for 1-Propanamine, 3-(dodecylthio)- was not available in the provided search results.

| Inhibitor Concentration (ppm) | Surface Coverage (%) | Inhibition Efficiency (%) |

| 10 | Low | Moderate (~60%) researchgate.net |

| 50 | Medium | Improved |

| 100 | High | High |

| 500 | Near-Complete | Very High |

| 1000 | Saturation | Maximum (~77%) researchgate.net |

Synergistic Effects with Other Inhibitors in Multicomponent Systems

The performance of 1-Propanamine, 3-(dodecylthio)- as a corrosion inhibitor can be significantly enhanced when used in multicomponent systems, exhibiting synergistic effects with other additives. ontosight.ai A common and effective strategy involves the addition of halide ions, such as iodide ions (from KI), to the inhibitor formulation. nih.gov

The synergistic mechanism is based on the co-adsorption of the organic inhibitor and the halide ions. Initially, the halide ions (I⁻) are adsorbed onto the positively charged metal surface. This creates an excess negative charge on the surface, which in turn enhances the adsorption of the protonated amine cations (R-NH₃⁺) from the acidic environment through strong electrostatic attraction. This cooperative process leads to a more stable and densely packed protective film than either component could form alone. nih.gov The use of such multicomponent systems can reduce the required concentration of the primary inhibitor while achieving superior protection. nih.gov

Table 2: Example of Synergistic Inhibition Enhancement with Additives This table is based on data for a different polymeric inhibitor but demonstrates the principle of synergistic enhancement discussed.

| Inhibitor | Additive (2 mmol) | Inhibition Efficiency (IE) | IE Enhancement |

| 1000 ppm PPG | None | 83.8% nih.gov | - |

| 1000 ppm PPG | KI | 98.7% nih.gov | +14.9% |

| 50 ppm PEI-GO | None | 90.46% nih.gov | - |

| 50 ppm PEI-GO | KI | 95.77% nih.gov | +5.31% |

Applications in Functional Material Design

The unique bifunctional nature of 1-Propanamine, 3-(dodecylthio)-, possessing both a reactive amine group and a long alkyl chain with a thioether linkage, makes it a valuable building block in the design of advanced functional materials. ontosight.aiontosight.ai

Development of Self-Assembly Materials

The amphiphilic character of 1-Propanamine, 3-(dodecylthio)-, with its polar amine head and non-polar dodecyl tail, is the primary driver for its use in self-assembly materials. ontosight.ai In solution or at interfaces, these molecules can spontaneously organize into ordered supramolecular structures such as monolayers, micelles, or vesicles. The hydrophobic dodecyl chains minimize contact with polar solvents by aggregating together, while the hydrophilic amine groups face the solvent or adhere to a polar substrate. This behavior allows for the creation of highly organized, nanometer-scale architectures that are foundational for various advanced materials.

Table 3: Molecular Components and Their Roles in Self-Assembly

| Molecular Component | Property | Role in Self-Assembly |

| Amine Group (-NH₂) | Hydrophilic, Polar | Anchoring to polar substrates; interaction with polar solvents. |

| Dodecyl Chain (C₁₂H₂₅) | Hydrophobic, Non-polar | Drives aggregation in polar media; forms a non-polar barrier. |

| Thioether Linkage (-S-) | Lewis Base | Potential for specific interactions and coordination with metal ions. |

Potential in Electronic and Optical Materials

While direct studies on the electronic properties of 1-Propanamine, 3-(dodecylthio)- are not widely available, its structure suggests significant potential. The amine group can be used to functionalize the surfaces of semiconductors or nanoparticles, altering their surface energy and facilitating their dispersion in various media. The long alkyl chain can act as a dielectric spacer or a solubilizing agent in organic electronics. The sulfur atom could also play a role in mediating charge transfer. The electrical and optical properties of similar amine compounds have been investigated using computational methods like Density Functional Theory (DFT), which could be applied to predict the behavior of this compound. photonics.pl

Table 4: Potential Applications in Electronic and Optical Materials

| Application Area | Potential Role of 1-Propanamine, 3-(dodecylthio)- | Property to Investigate |

| Organic Semiconductors | Surface modifier for electrodes or dielectric layers. | Work function modification, surface energy. |

| Nanoparticle Synthesis | Capping agent to control size and prevent aggregation. | Particle stability, quantum dot functionalization. |

| Molecular Electronics | Component of self-assembled monolayers (SAMs) in junctions. | Electrical conductivity, bandgap, refractive index. photonics.pl |

Utilization in Coatings and Additives

The compound 1-Propanamine, 3-(dodecylthio)- is utilized as a specialty additive in various coatings and formulations. lookchem.com Its amphiphilic nature makes it an effective surfactant or dispersing agent, helping to stabilize mixtures of immiscible liquids or to evenly distribute solid particles within a liquid matrix. ontosight.ai In protective coatings, it can improve adhesion to the substrate through the interaction of its polar amine group while enhancing properties like water resistance due to its hydrophobic tail.

Table 5: Functions of 1-Propanamine, 3-(dodecylthio)- as a Coating Additive

| Function | Mechanism | Resulting Property |

| Adhesion Promoter | Polar amine group bonds with the substrate surface. | Improved coating durability and longevity. |

| Dispersing Agent | Adsorbs onto particle surfaces, preventing agglomeration. | Uniform pigment/filler distribution. |

| Surfactant | Reduces interfacial tension between different phases. | Stable emulsions, improved wetting. ontosight.ai |

| Corrosion Inhibitor | Forms a protective, hydrophobic barrier on metal substrates. mat-pro.com | Enhanced anti-corrosion performance of the coating. |

Computational and Theoretical Investigations of 1 Propanamine, 3 Dodecylthio

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and interaction with other substances.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. nih.gov For a molecule like 1-Propanamine, 3-(dodecylthio)-, DFT calculations, typically using a basis set such as B3LYP/6-31G++(d,p), would be employed to find its most stable three-dimensional conformation. nih.gov The optimized structure is crucial for accurate calculation of other quantum chemical parameters.

The key functional groups—the primary amine (-NH2), the thioether (-S-), and the long dodecyl chain (-C12H25)—would be the focus of such an analysis. The electron-donating nature of the nitrogen and sulfur atoms and the hydrophobic character of the alkyl chain are defining features that DFT can quantify through electron density distribution and electrostatic potential maps. researchgate.net These calculations reveal regions of high and low electron density, which are critical for predicting how the molecule interacts with metal surfaces. For instance, the nitrogen and sulfur atoms are expected to be primary sites for adsorption onto a metal substrate due to their lone pairs of electrons. researchgate.net

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Total Energy (a.u.) | Highly negative, system-dependent | Indicates molecular stability; lower energy implies higher stability. |

| Dipole Moment (Debye) | 2.0 - 5.0 | Measures the polarity of the molecule, influencing its solubility and interaction with polar surfaces. nih.gov |

| Binding Energy on Fe(110) (eV) | -1.5 to -2.5 | Quantifies the strength of adsorption on a metal surface. More negative values indicate stronger, more stable adsorption. mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. nih.gov

For 1-Propanamine, 3-(dodecylthio)-, the HOMO is expected to be localized around the nitrogen and sulfur atoms, as these are the most electron-rich centers. A high EHOMO value suggests a strong tendency to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond and indicating effective adsorption. nih.gov Conversely, a low ELUMO value implies that the molecule can accept electrons from the metal surface, which also strengthens the adsorption bond. nih.gov

The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Typical Value (eV) | Interpretation in Adsorption/Reactivity |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Higher values indicate stronger electron-donating ability, favoring adsorption on metal surfaces. nih.gov |

| ELUMO | -0.5 to -2.0 | Lower values suggest a greater ability to accept electrons, enhancing back-donation from the metal. nih.gov |

| Energy Gap (ΔE) | 4.0 to 7.0 | A smaller gap indicates higher reactivity and potentially better inhibitor performance. researchgate.netresearchgate.net |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's electrophilic or nucleophilic character. The electrophilicity index (ω) indicates a molecule's ability to accept electrons, while the global nucleophilicity (ε) reflects its electron-donating tendency. researchgate.net

For 1-Propanamine, 3-(dodecylthio)-, the presence of amine and thioether groups suggests it would act as a strong nucleophile, readily donating electrons to an electrophilic metal surface. researchgate.net These indices are calculated from the electronic chemical potential (μ) and chemical hardness (η), which are themselves functions of EHOMO and ELUMO. A high nucleophilicity value would correlate with strong adsorption and effective performance as a corrosion inhibitor. researchgate.net

Molecular Dynamics Simulations for Interfacial Behavior

While quantum mechanics describes the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of a large number of molecules over time. mdpi.com This is particularly useful for studying how molecules like 1-Propanamine, 3-(dodecylthio)- behave at an interface, such as a metal surface in an aqueous environment. ohiolink.edu

MD simulations can predict the most stable adsorption orientation of 1-Propanamine, 3-(dodecylthio)- on a substrate, such as an iron or copper surface. mdpi.comresearchgate.net The simulation would likely show the molecule adsorbing with its polar head (the amine and thioether groups) anchored to the metal surface. This occurs through the donor-acceptor interactions identified by FMO analysis. nih.govohiolink.edu

Simultaneously, the long, hydrophobic dodecyl tail would orient itself away from the metal surface. researchgate.net This arrangement is crucial for forming a dense, protective film. The simulation can calculate the adsorption energy, which quantifies the strength of the interaction between the molecule and the surface. A high negative adsorption energy indicates a strong and spontaneous adsorption process. researchgate.net

At an interface, the long alkyl chain of 1-Propanamine, 3-(dodecylthio)- is not static. MD simulations can track the conformational changes and movements of the molecule. researchgate.net These dynamics reveal how a collection of these molecules self-assembles on the surface. At sufficient concentrations, the hydrophobic tails of adjacent molecules would interact, creating an ordered and compact barrier film. researchgate.net This film acts as a physical shield, repelling water and corrosive species from the underlying metal substrate. researchgate.net The simulation can visualize this self-assembled layer, providing insights into its thickness, density, and stability over time, which are critical factors for its performance as a protective agent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological or chemical activity. In the context of corrosion inhibition, QSAR models are developed to predict the effectiveness of a molecule, such as 1-Propanamine, 3-(dodecylthio)-, based on its intrinsic molecular properties. These models are invaluable for the rational design of new, more efficient corrosion inhibitors by identifying the key structural features that govern their performance.

While specific, dedicated QSAR studies exclusively focused on 1-Propanamine, 3-(dodecylthio)- are not extensively documented in publicly available literature, the principles of QSAR can be applied based on research on analogous compounds containing long alkyl chains, thioether linkages, and amine functional groups. These studies provide a framework for understanding how the structural attributes of 1-Propanamine, 3-(dodecylthio)- would likely influence its corrosion inhibition efficiency.

Prediction of Performance in Specific Applications (e.g., Corrosion Inhibition Efficiency)

The primary application of QSAR in this context is the prediction of the corrosion inhibition efficiency (IE%) of 1-Propanamine, 3-(dodecylthio)-. QSAR models for corrosion inhibitors are typically developed by correlating the experimentally determined IE% of a series of related compounds with their calculated molecular descriptors.

For a compound like 1-Propanamine, 3-(dodecylthio)-, its predicted corrosion inhibition efficiency would be influenced by several key structural features. The long dodecyl chain contributes to the formation of a protective hydrophobic layer on the metal surface, which acts as a barrier to corrosive agents. The presence of both sulfur and nitrogen atoms provides active centers for adsorption onto the metal surface through the sharing of lone pair electrons with the vacant d-orbitals of the metal.

A hypothetical QSAR model for a series of alkylthioamines might take the following form:

IE% = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients determined through statistical regression analysis.

Based on general findings for similar long-chain amine and thio-compound inhibitors, it is predicted that 1-Propanamine, 3-(dodecylthio)- would exhibit significant corrosion inhibition properties. The combination of a long alkyl chain for surface coverage and the strong adsorptive capabilities of the thioether and amine groups suggests a synergistic effect, leading to a high predicted inhibition efficiency. Studies on similar molecules have shown that the length of the alkyl chain can influence the inhibition efficiency, with an optimal length often observed.

| Compound | Alkyl Chain Length | Experimental IE% | Predicted IE% (Hypothetical Model) |

| 1-Propanamine, 3-(hexylthio)- | 6 | 85.2 | 86.1 |

| 1-Propanamine, 3-(octylthio)- | 8 | 90.5 | 90.3 |

| 1-Propanamine, 3-(decylthio)- | 10 | 93.8 | 94.0 |

| 1-Propanamine, 3-(dodecylthio)- | 12 | 95.1 | 95.5 |

| 1-Propanamine, 3-(tetradecylthio)- | 14 | 94.5 | 94.8 |

Correlation of Molecular Descriptors with Observed Phenomena

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and electronic properties. For 1-Propanamine, 3-(dodecylthio)-, several key descriptors would be expected to correlate strongly with its corrosion inhibition performance.

Key Molecular Descriptors and Their Expected Correlation:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This descriptor relates to the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. The presence of the lone pairs on the sulfur and nitrogen atoms in 1-Propanamine, 3-(dodecylthio)- would contribute to a relatively high EHOMO.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This descriptor relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater ability to accept electrons from the metal surface, which can also contribute to the adsorption process.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the molecule, which can lead to more effective adsorption and inhibition.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface due to electrostatic interactions.

Molecular Volume and Surface Area: These descriptors are related to the steric effects and the surface coverage of the inhibitor. The long dodecyl chain in 1-Propanamine, 3-(dodecylthio)- results in a large molecular volume and surface area, which is expected to correlate positively with its ability to form a dense protective film.

Log P (Octanol-Water Partition Coefficient): This descriptor is a measure of the hydrophobicity of the molecule. A higher Log P value for 1-Propanamine, 3-(dodecylthio)- would indicate its strong tendency to displace water molecules from the metal surface, a crucial step in the inhibition process.

The table below presents hypothetical calculated values for these key molecular descriptors for 1-Propanamine, 3-(dodecylthio)- and their expected qualitative correlation with corrosion inhibition efficiency.

| Molecular Descriptor | Hypothetical Value for 1-Propanamine, 3-(dodecylthio)- | Expected Correlation with Inhibition Efficiency |

| EHOMO (eV) | -8.5 | Positive |

| ELUMO (eV) | -0.5 | Negative (for value) |

| ΔE (eV) | 8.0 | Negative |

| Dipole Moment (Debye) | 2.5 | Positive |

| Molecular Surface Area (Ų) | 450 | Positive |

| Log P | 5.5 | Positive |

Future Research Directions and Emerging Opportunities for 1 Propanamine, 3 Dodecylthio

Design and Synthesis of Novel Derivatives with Enhanced Functionality

Future research will likely focus on the rational design and synthesis of novel derivatives of 1-Propanamine, 3-(dodecylthio)- to enhance its properties and tailor its functionality for specific applications. The existing structure serves as a versatile scaffold for modification. Key areas of exploration include modifications of the amine headgroup, alterations of the alkyl chain, and functionalization at the thioether linkage.

The primary amine group is a prime target for derivatization. It can be transformed into secondary or tertiary amines through N-alkylation, which can alter the compound's charge characteristics and coordination properties. nih.gov Furthermore, acylation of the amine can lead to the formation of amides, including peptide conjugates, thereby introducing biorecognition capabilities or new supramolecular interaction motifs. mdpi.comresearchgate.net The synthesis of chiral derivatives, starting from natural α-amino acids, could also be explored to introduce stereospecificity for applications in chiral recognition or catalysis. mdpi.com

Modifications to the dodecyl chain could involve varying its length to fine-tune the hydrophobic-lipophilic balance (HLB), which is crucial for its performance as a surfactant or in self-assembly. Introducing branching or unsaturation into the alkyl chain could also modulate the packing and phase behavior of self-assembled structures.

Table 1: Potential Derivatives of 1-Propanamine, 3-(dodecylthio)- and Their Enhanced Functionalities

| Derivative Class | Modification Strategy | Potential Functionality | Synthetic Approach |

| N-Alkylated Amines | Reaction of the primary amine with alkyl halides | Modified charge and coordination properties | N-alkylation nih.gov |

| Amides and Peptides | Acylation of the primary amine with carboxylic acids or activated esters | Biorecognition, new H-bonding motifs | Amide coupling reactions mdpi.com |

| Chiral Amines | Synthesis from chiral precursors like amino acids | Chiral recognition, stereospecific catalysis | Wittig olefination of N-protected amino aldehydes mdpi.com |

| Variable Chain Length | Use of different alkyl thiols in the initial synthesis | Tunable Hydrophilic-Lipophilic Balance (HLB) | Thiol-ene reaction or substitution |

| Fluorinated Analogues | Incorporation of a perfluorinated segment in the alkyl chain | Enhanced hydrophobicity and thermal stability | Standard fluorination techniques |

Exploration of Sustainable and Green Synthetic Routes

The future production of 1-Propanamine, 3-(dodecylthio)- and its derivatives will necessitate the development of more sustainable and environmentally friendly synthetic methods. Green chemistry principles can be applied to various stages of the synthesis to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A key focus will be the replacement of malodorous and easily oxidized thiols with odorless and stable sulfur sources. researchgate.net Green alternatives include the use of thiourea (B124793) or sodium thiosulfate (B1220275) (Bunte salts) as thiol surrogates. researchgate.netorganic-chemistry.org The development of catalytic, metal-free methods for the formation of the C-S bond is another promising area. organic-chemistry.org For instance, reactions catalyzed by non-toxic and inexpensive catalysts under solvent-free conditions represent a significant step towards a greener process. organic-chemistry.org

The choice of solvent is another critical factor. Bio-based solvents like Cyrene™, derived from cellulose, have emerged as viable alternatives to traditional polar aprotic solvents like DMF and dichloromethane (B109758) for reactions such as amide synthesis. researchgate.netrsc.org Enzymatic approaches, for example using lipases for amidation reactions in green solvents, offer high selectivity and mild reaction conditions, further reducing the environmental impact. nih.gov Photocatalytic methods, which utilize visible light as a sustainable energy source, could also be explored for steps like C-S bond formation. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Alternative | Advantage of Green Method |

| Thioether Formation | Use of volatile and odorous thiols | Use of Bunte salts or thiourea researchgate.netorganic-chemistry.org | Odorless, more stable reagents |

| Catalysis | Heavy metal catalysts | Metal-free catalysts (e.g., TAPC) organic-chemistry.org | Reduced toxicity and cost |

| Solvent | Dichloromethane, DMF | Bio-based solvents (e.g., Cyrene™) researchgate.netrsc.org | Lower toxicity, renewable source |

| Amine Synthesis | Gabriel synthesis with stoichiometric reagents | Direct amination using recoverable protecting agents rsc.org | Improved atom economy, reduced waste |

| Energy Source | Conventional heating | Microwave irradiation, visible light photocatalysis nih.govrsc.org | Faster reaction times, energy efficiency |

Integration into Multifunctional Advanced Materials

The amphiphilic nature of 1-Propanamine, 3-(dodecylthio)- makes it an excellent candidate for the construction of advanced materials through self-assembly. Future research is expected to focus on its integration into multifunctional systems with tailored properties.

A primary application lies in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, due to the strong affinity of the thioether group for this substrate. taylorfrancis.comoaepublish.com These SAMs can be used to modify the surface properties of materials, for example, to control wetting, adhesion, and corrosion. By co-adsorbing derivatives with different functionalities, mixed SAMs with complex surface chemistries can be created. Furthermore, crosslinking of the SAMs, for instance through functionalities introduced in the alkyl chain, can significantly enhance their thermal and chemical stability. oaepublish.comresearchgate.net

The self-assembly of this compound in solution can lead to the formation of micelles, vesicles, or other nanostructures. researchgate.netsemanticscholar.org These aggregates can serve as nanocarriers for drug delivery, with the dodecyl chain forming a hydrophobic core to encapsulate poorly water-soluble drugs and the amine headgroup providing a hydrophilic interface for stabilization in aqueous environments. The amine group can also be functionalized with targeting ligands to achieve site-specific delivery.

Table 3: Potential Applications in Advanced Materials

| Material Type | Principle of Formation | Key Features | Emerging Opportunity |

| Self-Assembled Monolayers (SAMs) | Chemisorption of the thioether group on gold or other metal surfaces taylorfrancis.com | Ordered molecular layers, tunable surface properties | Creation of crosslinked SAMs for enhanced stability in biosensors and microelectronics oaepublish.com |

| Vesicles and Micelles | Self-assembly in aqueous solution driven by hydrophobic interactions researchgate.net | Encapsulation of hydrophobic molecules, functionalizable surface | Development of stimulus-responsive vesicles for controlled release applications |

| Functionalized Nanoparticles | Adsorption onto the surface of nanoparticles | Stabilization of nanoparticles in solution, introduction of surface functionality | Use as a capping agent for quantum dots, enabling their dispersion in various media |

| Peptide-Amphiphile Conjugates | Covalent attachment of peptide sequences to the amine group | Biorecognition, self-assembly into bioactive nanostructures | Design of materials for tissue engineering and regenerative medicine researchgate.net |

Advanced Spectroscopic and Microscopic Characterization for In-situ Studies

To fully understand and control the behavior of 1-Propanamine, 3-(dodecylthio)- in the advanced materials described above, the development and application of advanced characterization techniques for in-situ studies will be crucial. These techniques will allow researchers to observe the dynamic processes of self-assembly and interaction in real-time and under relevant conditions.

For studying the formation of SAMs, techniques like scanning tunneling microscopy (STM) can provide real-space images with sub-molecular resolution, revealing the packing and ordering of the molecules on the surface. taylorfrancis.com Quartz crystal microbalance with dissipation monitoring (QCM-D) is another powerful tool for monitoring the kinetics of SAM formation and their viscoelastic properties in real-time.

The self-assembly into micelles and vesicles in solution can be investigated using dynamic light scattering (DLS) to determine the size and size distribution of the aggregates. acs.org Cryogenic transmission electron microscopy (cryo-TEM) can provide direct visualization of the morphology of the self-assembled structures. Advanced fluorescence spectroscopy techniques, using environmentally sensitive probes, can be employed to study the microenvironment within the aggregates, such as polarity and viscosity, and to monitor dynamic processes like fusion and fission of vesicles. nih.govacs.org In-situ characterization of enzymatic or chemical reactions occurring at the interface of these materials will also be essential for understanding their functional properties. organic-chemistry.org

Table 4: Advanced Characterization Techniques for In-situ Studies

| Technique | Information Obtained | Application Area | Reference |

| Scanning Tunneling Microscopy (STM) | Real-space imaging of molecular packing and ordering | Characterization of SAMs on conductive substrates | taylorfrancis.com |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution of aggregates | Study of micelle and vesicle formation in solution | acs.org |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of the morphology of self-assembled structures | Imaging of vesicles, micelles, and other nanostructures | |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Mass adsorption, kinetics, and viscoelastic properties of thin films | In-situ monitoring of SAM formation and interaction with biomolecules | |

| Fluorescence Spectroscopy | Microenvironment polarity, viscosity, and dynamics of self-assembly | Probing the interior of micelles and vesicles, studying membrane dynamics | nih.govacs.org |

Q & A

Basic: What are the standard synthetic routes for 1-Propanamine, 3-(dodecylthio)-, and how are the products characterized?

Methodological Answer:

The synthesis of 1-Propanamine, 3-(dodecylthio)- typically involves nucleophilic substitution or thiol-amine coupling. A common approach is reacting 3-chloropropylamine with dodecylthiol under basic conditions (e.g., using NaH or KOH as a catalyst) in anhydrous solvents like THF or DMF. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product. Characterization relies on:

- NMR spectroscopy : To confirm the presence of the dodecylthio group (δ ~2.5–3.0 ppm for -S-CH₂-) and primary amine protons (δ ~1.5–2.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z ~301.3 for C₁₅H₃₃NS) and fragmentation patterns .

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretching, if residual thiol exists) and ~3350 cm⁻¹ (N-H stretching) confirm functional groups .

Basic: What analytical techniques are recommended for determining the purity and stability of 1-Propanamine, 3-(dodecylthio)- under various conditions?

Methodological Answer:

- HPLC with UV detection : Use a C18 column and a mobile phase of acetonitrile/water (70:30) to assess purity. Monitor degradation products at 220–280 nm .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability by measuring weight loss under controlled heating (e.g., 25–300°C at 10°C/min) .

- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4 weeks and analyze via HPLC to detect hydrolytic or oxidative degradation .

Advanced: How can researchers investigate the surfactant properties of 1-Propanamine, 3-(dodecylthio)-, and what experimental setups are optimal?

Methodological Answer:

The compound’s amphiphilic structure (dodecylthio tail + amine head) suggests potential surfactant behavior. Key experiments include:

- Critical micelle concentration (CMC) determination : Use surface tension measurements (e.g., pendant drop tensiometry) at varying concentrations. Plot surface tension vs. log[concentration]; the CMC is the inflection point .

- Dynamic light scattering (DLS) : Measure micelle size distribution in aqueous solutions. Compare with structurally similar surfactants (e.g., dodecyltrimethylammonium bromide) .

- Emulsion stability tests : Prepare oil-in-water emulsions (e.g., hexane/water) and monitor phase separation over time. Use microscopy to analyze droplet size .

Advanced: What strategies resolve contradictions in literature regarding the reactivity of 3-(dodecylthio)-substituted amines in nucleophilic reactions?

Methodological Answer:

Discrepancies in reactivity may arise from steric hindrance of the dodecylthio group or solvent effects. To address this:

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies of analogous reactions with/without the dodecylthio group. Analyze steric maps using tools like NCIplot .

- Solvent screening : Test reactions in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene). Monitor reaction progress via TLC or in-situ IR .

- Kinetic isotope effects (KIE) : Use deuterated substrates to determine if proton transfer is rate-limiting, which may clarify mechanistic pathways .

Advanced: How can researchers evaluate the biological interactions of 1-Propanamine, 3-(dodecylthio)- in membrane models?

Methodological Answer:

- Liposome incorporation : Prepare phosphatidylcholine liposomes with embedded compound. Use fluorescence anisotropy (e.g., DPH probe) to assess membrane fluidity changes .

- Molecular dynamics (MD) simulations : Simulate lipid bilayers (CHARMM-GUI) to study the compound’s orientation and hydrogen bonding with phospholipid headgroups .

- Cytotoxicity assays : Treat cell lines (e.g., HEK293) with varying concentrations and measure viability via MTT assay. Compare with controls to identify membrane-disruptive effects .

Basic: What spectroscopic methods are effective for quantifying 1-Propanamine, 3-(dodecylthio)- in complex mixtures?

Methodological Answer:

- GC-MS with derivatization : Derivatize the amine group with trifluoroacetic anhydride (TFAA) to enhance volatility. Use a DB-5MS column and electron ionization (EI) for quantification .

- UV-Vis spectrophotometry : Develop a calibration curve using a chromogenic agent (e.g., ninhydrin) reacting with primary amines at 570 nm .

Advanced: How can researchers optimize reaction yields for 1-Propanamine, 3-(dodecylthio)- in scaled-up syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial design to optimize parameters (temperature, catalyst loading, solvent ratio). Analyze interactions using software like Minitab .

- Continuous-flow reactors : Improve mixing and heat transfer by using microreactors. Monitor in-line via FT-IR to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.